2-{[7-(4-bromophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide
Description
2-{[7-(4-Bromophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide is a synthetic triazolopyrazine derivative characterized by a 4-bromophenyl group at the 7-position of the triazolopyrazine core and a 2,5-difluorophenyl-substituted acetamide moiety.
Properties
IUPAC Name |
2-[[7-(4-bromophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrF2N5O2S/c20-11-1-4-13(5-2-11)26-7-8-27-17(18(26)29)24-25-19(27)30-10-16(28)23-15-9-12(21)3-6-14(15)22/h1-9H,10H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVDORIUDHFGHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN3C(=NN=C3SCC(=O)NC4=C(C=CC(=C4)F)F)C2=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrF2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[7-(4-bromophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. Its structure features a triazolopyrazine core and various functional groups that may contribute to its biological effects.
Chemical Structure and Properties
The IUPAC name of the compound indicates its complex structure, which includes:
- A triazolo[4,3-a]pyrazin core,
- A bromophenyl substituent,
- An acylamide group linked to a difluorophenyl moiety.
Molecular Formula and Weight
- Molecular Formula : C19H14BrN5O2S
- Molecular Weight : 420.31 g/mol
The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets within biological systems. These targets may include enzymes involved in metabolic pathways or receptors that mediate cellular signaling. The presence of the triazole and pyrazine rings suggests potential interactions with nucleic acids and proteins.
Biological Activity Overview
Research has indicated several areas where this compound exhibits significant biological activity:
-
Antimicrobial Activity
- Preliminary studies suggest that derivatives of triazolopyrazine compounds exhibit antimicrobial properties against various bacterial and fungal strains. The compound's structure allows it to interact with microbial enzymes or cell membranes, disrupting their function.
-
Anticancer Potential
- The compound's ability to inhibit cell proliferation in cancer cell lines has been noted in various studies. It is suggested that the compound may induce apoptosis in tumor cells through modulation of key signaling pathways.
-
Antioxidant Activity
- Some studies have shown that similar compounds possess antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for preventing cellular damage and may contribute to the compound's anticancer effects.
Case Studies and Experimental Data
- Antimicrobial Testing
- Anticancer Efficacy
- Molecular Docking Studies
Comparative Biological Activity Table
Comparison with Similar Compounds
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-dimethylphenyl)acetamide
- Substituents :
- R1 : 4-Chlorobenzyl (vs. 4-bromophenyl in the target compound).
- R2 : 2,5-Dimethylphenyl (vs. 2,5-difluorophenyl).
- Methyl groups on the phenyl ring introduce steric bulk and electron-donating effects, contrasting with the electron-withdrawing fluoro groups in the target compound. This difference could alter receptor binding kinetics and metabolic pathways .
4-{6-(4-Fluorophenyl)-7,8-epoxy-6-hydroxy-8a-isopropyl-7-phenyl-8-(phenylcarbamoyl)hexahydro-2H-pyrrolo[2,1-b][1,3]oxazin-2-yl}-3-hydroxybutanoic acid
- Although structurally distinct, this compound highlights the prevalence of fluorophenyl groups in bioactive molecules. The electron-withdrawing fluorine enhances stability and binding affinity, a feature shared with the target compound’s 2,5-difluorophenyl group .
Physicochemical and Pharmacokinetic Properties
A hypothetical comparison based on substituent trends is outlined below:
| Property | Target Compound | Chlorobenzyl Analogue |
|---|---|---|
| Molecular Weight | Higher (due to Br) | Lower (Cl substituent) |
| logP (Lipophilicity) | Increased (Br, F substituents) | Moderate (Cl, methyl groups) |
| Metabolic Stability | Enhanced (fluorine resistance) | Reduced (methyl oxidation risk) |
| Halogen Bonding | Strong (Br) | Moderate (Cl) |
Note: Data inferred from substituent effects; experimental values are unavailable in provided evidence.
NMR and Structural Analysis Insights
Evidence from NMR studies of analogous triazolopyrazines (e.g., compounds 1 and 7 vs. Rapa) suggests that:
- Regions of Variation : Substituent-induced chemical shift differences occur in specific regions (e.g., positions 29–36 and 39–44 in related compounds), indicating localized changes in electronic environments .
- Target Compound Implications : The 4-bromophenyl group likely induces distinct shifts in these regions, altering π-π stacking or hydrogen-bonding interactions compared to chlorobenzyl or methylphenyl analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
